molecular formula C14H8F2N2O B7480475 3-cyano-N-(2,5-difluorophenyl)benzamide

3-cyano-N-(2,5-difluorophenyl)benzamide

Cat. No.: B7480475
M. Wt: 258.22 g/mol
InChI Key: HSECPXRKIXOZLU-UHFFFAOYSA-N
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Description

3-cyano-N-(2,5-difluorophenyl)benzamide is an organic compound with the molecular formula C14H8F2N2O It is a member of the benzamide family, characterized by the presence of a benzamide core structure substituted with cyano and difluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(2,5-difluorophenyl)benzamide typically involves the reaction of 2,5-difluoroaniline with 3-cyanobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst to facilitate the formation of the amide bond. The reaction is usually conducted under an inert atmosphere to prevent any side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(2,5-difluorophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3-cyano-N-(2,5-difluorophenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyano-N-(2,5-difluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyano-N-(2,4-difluorophenyl)benzamide
  • 3-cyano-N-(3,5-difluorophenyl)benzamide
  • 3-cyano-N-(2,6-difluorophenyl)benzamide

Uniqueness

3-cyano-N-(2,5-difluorophenyl)benzamide is unique due to the specific positioning of the difluoro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets compared to other similar compounds.

Properties

IUPAC Name

3-cyano-N-(2,5-difluorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2N2O/c15-11-4-5-12(16)13(7-11)18-14(19)10-3-1-2-9(6-10)8-17/h1-7H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSECPXRKIXOZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=C(C=CC(=C2)F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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